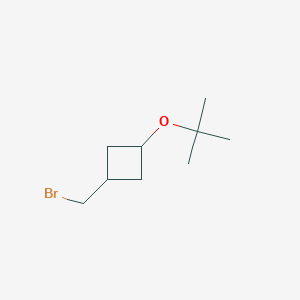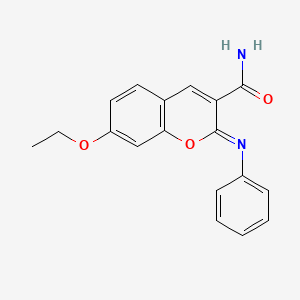
2-(3-溴苯基)-3-氧代丁腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)-3-oxobutanenitrile: is an organic compound with the molecular formula C10H8BrNO It is a derivative of butanenitrile, where the nitrile group is attached to a butanone backbone, and a bromophenyl group is substituted at the second carbon position
科学研究应用
Chemistry:
Organic Synthesis: 2-(3-Bromophenyl)-3-oxobutanenitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology:
Biological Studies: The compound is used in biological studies to investigate its potential as a bioactive molecule. It is screened for its activity against various biological targets, including enzymes and receptors.
Medicine:
Pharmaceutical Research: In medicinal chemistry, 2-(3-Bromophenyl)-3-oxobutanenitrile is explored for its potential therapeutic properties. It is studied for its ability to inhibit specific enzymes or modulate biological pathways relevant to diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties. It is incorporated into polymers and other materials to enhance their performance.
准备方法
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: One common method to synthesize 2-(3-Bromophenyl)-3-oxobutanenitrile involves the aromatic substitution reaction. This process typically starts with 3-bromobenzaldehyde, which undergoes a condensation reaction with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to a cyclization reaction to form the desired product.
Industrial Production Methods: Industrially, the compound can be synthesized using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: 2-(3-Bromophenyl)-3-oxobutanenitrile can undergo oxidation reactions, where the nitrile group can be converted to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can also undergo reduction reactions. For example, the nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: 2-(3-Bromophenyl)-3-oxobutanoic acid.
Reduction: 2-(3-Bromophenyl)-3-aminobutanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-3-oxobutanenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the nitrile and oxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
2-(4-Bromophenyl)-3-oxobutanenitrile: Similar structure but with the bromine atom at the para position.
2-(3-Chlorophenyl)-3-oxobutanenitrile: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-3-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness:
Position of Bromine: The position of the bromine atom in 2-(3-Bromophenyl)-3-oxobutanenitrile can influence its reactivity and interactions with other molecules. The meta position provides unique steric and electronic properties compared to ortho or para positions.
Functional Groups:
属性
IUPAC Name |
2-(3-bromophenyl)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSRFDBOLZEERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)
![[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2403830.png)
![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2403831.png)

![4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2403836.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide](/img/structure/B2403838.png)
![tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2403841.png)

![3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2403843.png)



![N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2403849.png)
